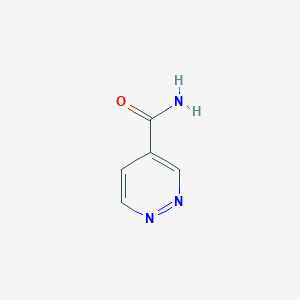

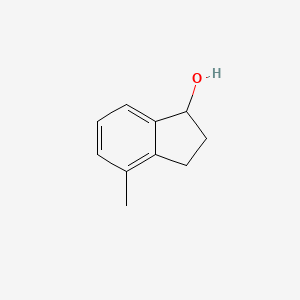

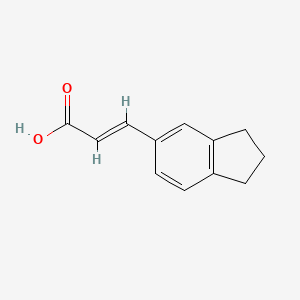

4-methyl-2,3-dihydro-1H-inden-1-ol

Descripción general

Descripción

“4-methyl-2,3-dihydro-1H-inden-1-ol” is a derivative of indane or indan, an organic compound with the formula C6H4(CH2)3 . It is a colorless liquid hydrocarbon and a petrochemical, a bicyclic compound . It occurs at the level of about 0.1% in coal tar .

Synthesis Analysis

Indane is usually produced by hydrogenation of indene . Derivatives of indane can be obtained indirectly, for example, the reaction of diethyl phthalate with ethyl acetate, using metallic sodium and ethanol as a catalyst . The reaction yields indanedione ethyl ester, which can react with the sodium ions yielding a salt .Molecular Structure Analysis

The molecular structure of “this compound” is similar to that of indane, with an additional methyl group attached to the five-carbon ring . The IUPAC Standard InChI for indane is InChI=1S/C9H10/c1-2-5-9-7-3-6-8(9)4-1/h1-2,4-5H,3,6-7H2 .Chemical Reactions Analysis

Indane derivatives can undergo various chemical reactions. For example, they can react with diethyl phthalate and ethyl acetate in the presence of metallic sodium and ethanol to yield indanedione ethyl ester . This ester can then react with sodium ions to yield a salt .Aplicaciones Científicas De Investigación

Cyclialkylation Studies

Giovannini et al. (2002) explored cyclialkylations of arylpentanols to 2,3-dihydro-1H-indene derivatives, including 4-methyl-2,3-dihydro-1H-inden-1-ol. They studied the acid-catalyzed cyclialkylation, providing insights into chemical rearrangements and the formation of indene derivatives, significant in organic synthesis and medicinal chemistry applications (Giovannini et al., 2002).

Antimicrobial Properties

Swamy et al. (2019) synthesized novel inden-1-one derivatives, including those structurally related to this compound, and tested their antimicrobial activity. These compounds showed moderate to good activity against bacterial and fungal organisms, indicating potential applications in antimicrobial drug development (Swamy et al., 2019).

Serotonin Uptake Inhibition

Michals and Smith (1993) studied the absolute configuration of a compound structurally similar to this compound, used as a serotonin uptake inhibitor. This research contributes to understanding the stereochemistry and pharmacological activity of indene derivatives in neuroscience (Michals & Smith, 1993).

Synthesis of Inden-1-ol Derivatives

Nagarajan et al. (2011) developed a facile one-pot synthesis for inden-1-ol derivatives, applicable to compounds like this compound. This method is significant for producing various functionally diverse indene derivativesefficiently and has potential applications in material science and pharmaceutical synthesis (Nagarajan et al., 2011).

Anti-Inflammatory Agents

Sheridan et al. (2009) synthesized and studied the biological activity of diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol, which structurally relate to this compound. These compounds showed significant anti-inflammatory activity, suggesting potential applications in developing new anti-inflammatory drugs (Sheridan et al., 2009).

Synthesis of Biologically Active Compounds

Prysiazhnuk et al. (2021) synthesized and studied the stereochemistry of cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols, which are crucial intermediates in synthesizing biologically active compounds. Their work contributes to the field of organic synthesis and drug development (Prysiazhnuk et al., 2021).

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which are structurally similar to 4-methyl-2,3-dihydro-1h-inden-1-ol, bind with high affinity to multiple receptors . This suggests that this compound may also interact with various biological targets.

Mode of Action

Indole derivatives are known to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a manner that leads to a variety of biological effects.

Biochemical Pathways

Given the wide range of biological activities exhibited by indole derivatives , it is likely that this compound affects multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound has diverse molecular and cellular effects.

Propiedades

IUPAC Name |

4-methyl-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-3-2-4-9-8(7)5-6-10(9)11/h2-4,10-11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUTZTVFJIHGGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC(C2=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-2-Nitroethenyl]phenol](/img/structure/B1353724.png)

![(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid](/img/structure/B1353733.png)

![Disodium 4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate](/img/structure/B1353735.png)

![Pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B1353750.png)